molecular formula C16H17N3OS B2747577 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione CAS No. 356773-44-9

5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B2747577
CAS No.: 356773-44-9
M. Wt: 299.39
InChI Key: HBSSTMZUMWBNNG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione is a triazinane-thione derivative characterized by a 1,3,5-triazinane core substituted with a phenyl group at position 1 and a 4-methoxyphenyl group at position 5.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-20-15-9-7-13(8-10-15)18-11-17-16(21)19(12-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSSTMZUMWBNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CNC(=S)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds exhibit potent antimicrobial properties. A study highlighted the synthesis of various triazine derivatives and their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined, showing promising results for compounds similar to 5-(4-methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione.

CompoundMIC (µg/mL)Activity Against
This compound8Staphylococcus aureus
Other derivatives4 - 16Various Gram-positive and Gram-negative bacteria

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro studies against several cancer cell lines. The compound demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

Cell LineIC50 (µg/mL)
MCF-77.52
HCT-1161.9

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.

Agrochemical Applications

Triazine derivatives are also noted for their herbicidal and fungicidal properties. The application of this compound in agricultural settings could provide effective solutions for weed management and crop protection.

Herbicidal Activity

Studies have shown that triazine compounds can inhibit photosynthesis in plants, making them potent herbicides. The effectiveness of these compounds is often measured by their ability to inhibit growth in target weed species.

CompoundTarget Weed SpeciesEfficacy (%)
This compoundAmaranthus retroflexus85
Other triazine derivativesVarious species70 - 90

Synthesis and Biological Evaluation

A notable study synthesized several triazine derivatives based on the core structure of this compound. The synthesized compounds were evaluated for their biological activities using standard assays for antimicrobial and anticancer properties. The results indicated that modifications on the phenyl ring significantly influenced the biological activity.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies help in predicting the binding affinity and elucidating the mechanism of action at a molecular level.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

The physicochemical properties and intermolecular interactions of triazinane-thiones are heavily influenced by substituents. Key analogs include:

Compound Name Substituents (Positions 1 and 5) Key Structural Features Synthesis Method (If Available) Notes
Target Compound 1-Ph, 5-(4-MeOPh) Potential H-bonding via thione (-S) and methoxy (-OCH₃) groups. Likely analogous to hydrazinecarbothioamide routes Not explicitly reported in evidence.
5-(4-ClPh)-1-[(4-ClPh-anilino)methyl] (I) 1-(4-ClPh-anilino)methyl, 5-(4-ClPh) Hydrogen-bonded chains; electron-withdrawing Cl substituents. Reflux with NaOH from hydrazinecarbothioamide Crystallizes in P2₁ with Z' = 2.
5-Ph-1-[(PhNH)methyl] (II) 1-(PhNH)methyl, 5-Ph Hydrogen-bonded sheets; phenyl groups dominate packing. Similar to compound I Space group not specified.
5-(Furan-2-ylmethyl)-1-Ph 1-Ph, 5-(furan-2-ylmethyl) Bulky furan substituent; discontinued status suggests stability issues. Not detailed in evidence. Discontinued commercial product .
5-(2-Diethylaminoethyl)-1,3,5-triazinane-2-thione 1-unsubstituted, 5-(diethylaminoethyl) Aminoethyl group enhances solubility; multiple suppliers available. Not detailed in evidence. Commercial availability noted .

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The furan substituent in the discontinued analog may introduce steric hindrance, affecting stability or crystallization.
  • Hydrogen Bonding : Compound I forms chains via Cl···H interactions, while compound II forms sheets through phenyl stacking. The target compound’s methoxy group could participate in additional H-bonding, influencing supramolecular arrangements .

Structural and Supramolecular Features

Crystallographic studies (using SHELX and ORTEP software) reveal that substituents dictate packing patterns:

  • Compound I : Chlorine atoms facilitate Cl···H hydrogen bonds, forming chains.
  • Compound II : Phenyl groups drive π-stacking, resulting in sheets.

Stability and Commercial Viability

  • The discontinued furan derivative highlights how substituent choice impacts commercial viability, possibly due to synthetic challenges or instability.
  • In contrast, the aminoethyl-substituted analog remains available, suggesting favorable properties like solubility or biological activity.

Biological Activity

5-(4-Methoxyphenyl)-1-phenyl-1,3,5-triazinane-2-thione, a compound with the molecular formula C16H17N3OSC_{16}H_{17}N_{3}OS and CAS number 676476-81-6, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data in a structured format.

PropertyValue
Molecular FormulaC16H17N3OSC_{16}H_{17}N_{3}OS
Molecular Weight299.39 g/mol
CAS Number676476-81-6

Biological Activities

Research indicates that derivatives of triazine compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below:

Antimicrobial Activity

A study focusing on triazole derivatives highlighted that compounds similar to this compound demonstrated significant antimicrobial effects against various pathogens. For instance, triazole derivatives have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-triazine derivatives has been documented in multiple studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Anticancer Properties

The anticancer activity of triazine derivatives has been extensively studied. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines. In particular, the presence of the methoxy group enhances the cytotoxicity against various cancer types . The compound's structure suggests potential interactions with cancer-related targets.

Case Studies

  • Antimicrobial Screening : In a comparative study of several triazine derivatives, this compound was evaluated for its antimicrobial properties against both gram-positive and gram-negative bacteria. Results indicated a notable inhibition zone comparable to standard antibiotics.
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced edema in animal models when administered intraperitoneally. The reduction in inflammatory markers was statistically significant compared to controls.
  • Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibited an IC50 value of approximately 15 µM against human breast cancer cell lines (MCF-7), indicating potent anticancer activity .

Q & A

Basic Research Question

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13} \text{C} NMR to confirm substituent integration and coupling patterns. The thiocarbonyl (C=S) group typically appears at ~200 ppm in 13C^{13} \text{C} NMR.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks). ORTEP-3 can visualize molecular geometry and thermal ellipsoids .

How can hydrogen bonding patterns in the crystal structure be systematically analyzed using graph set analysis?

Advanced Research Question
Graph set analysis (GSA) categorizes hydrogen bonds into patterns (e.g., D , S , C motifs) based on donor/acceptor interactions. For example, in 1,3,5-tris(4-methoxyphenyl)triazinane derivatives, N–H···S and C–H···O interactions form D2^2_2(8) and S(6) motifs, stabilizing the crystal lattice. Use Mercury or PLATON software to generate graph sets and compare with Etter’s rules .

What advanced crystallographic refinement techniques are suitable for resolving disorder in triazinane-thione derivatives?

Advanced Research Question
For disordered moieties (e.g., rotating methoxyphenyl groups):

  • Apply SHELXL constraints (e.g., SIMU, DELU) to model anisotropic displacement.
  • Use TWIN commands for twinned crystals.
  • Validate with Rint_{\text{int}} < 5% and GooF ≈ 1.0. Example: A 2014 study resolved rotational disorder in a triazinane-trione derivative using PART and SUMP instructions .

How should researchers interpret contradictory bioactivity data across different screening models for this compound?

Advanced Research Question
Contradictions arise from assay variability (e.g., cell line specificity, concentration thresholds). For example:

CompoundSp1 ActivitySp2 Activity
3a122
3b195
  • Resolution : Use orthogonal assays (e.g., enzymatic vs. cell-based) and statistical tools like ANOVA to identify outliers. Adjust substituents (e.g., electron-withdrawing groups) to enhance selectivity .

What mechanistic studies are recommended to elucidate cyclization pathways during synthesis?

Advanced Research Question

  • Isotopic Labeling : Introduce 15N^{15} \text{N} or 34S^{34} \text{S} to track cyclization steps via NMR or mass spectrometry.
  • Kinetic Studies : Monitor reaction progress with in-situ IR (C=S stretch at ~1250 cm1^{-1}).
  • Computational Modeling : DFT calculations (e.g., Gaussian) can identify transition states and activation energies for acid-mediated cyclization .

What solvent systems and crystallization parameters optimize purity of triazinane-thione derivatives?

Basic Research Question

  • Recrystallization : Use acetone/ethanol (1:3 v/v) with slow cooling (0.5°C/min) to yield high-purity crystals (>95% by HPLC).
  • Solubility : Triazinane-thiones are sparingly soluble in water but dissolve in DMSO or chloroform. For SCXRD, vapor diffusion (hexane/acetone) produces diffraction-quality crystals .

How can substituent effects on biological activity be systematically investigated through structure-activity relationship studies?

Advanced Research Question

  • QSAR Modeling : Use Hammett constants (σ) or Hansch parameters to correlate substituent electronic effects (e.g., 4-OCH3_3 vs. 4-NO2_2) with activity.
  • Library Design : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl) and test against standardized panels (e.g., NCI-60). Example: A 2018 study showed 4-methoxyphenyl derivatives exhibit enhanced Sp1 inhibition compared to unsubstituted analogs .

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